molecular formula C9H16N4 B12521048 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) CAS No. 821005-05-4

2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole)

Cat. No.: B12521048
CAS No.: 821005-05-4
M. Wt: 180.25 g/mol
InChI Key: PISKFJPWSDHXPC-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with various functional groups, while substitution reactions can yield N-alkylated imidazoles .

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

821005-05-4

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)methyl]-4,5-dihydroimidazole

InChI

InChI=1S/C9H16N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-7H2,1-2H3

InChI Key

PISKFJPWSDHXPC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1CC2=NCCN2C

Origin of Product

United States

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